BenchChemオンラインストアへようこそ!

{4-[(Phenylformamido)methyl]phenyl}boronic acid

Boronic acid pKa Lewis acidity pH-dependent binding

{4-[(Phenylformamido)methyl]phenyl}boronic acid (CAS 1841504-28-6) belongs to the class of para-substituted phenylboronic acids incorporating a benzamidomethyl side chain. It integrates a phenylformamido (benzamide) recognition motif with a boronic acid warhead, connected through a methylene (-CH₂-) spacer at the para position.

Molecular Formula C14H14BNO3
Molecular Weight 255.08 g/mol
Cat. No. B11745159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4-[(Phenylformamido)methyl]phenyl}boronic acid
Molecular FormulaC14H14BNO3
Molecular Weight255.08 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2)(O)O
InChIInChI=1S/C14H14BNO3/c17-14(12-4-2-1-3-5-12)16-10-11-6-8-13(9-7-11)15(18)19/h1-9,18-19H,10H2,(H,16,17)
InChIKeyXRWKDZDOPVKEGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Phenylformamido)methyl]phenylboronic Acid: A Dual-Function Benzamide-Boronic Acid Building Block for Targeted Medicinal Chemistry


{4-[(Phenylformamido)methyl]phenyl}boronic acid (CAS 1841504-28-6) belongs to the class of para-substituted phenylboronic acids incorporating a benzamidomethyl side chain. It integrates a phenylformamido (benzamide) recognition motif with a boronic acid warhead, connected through a methylene (-CH₂-) spacer at the para position . This architecture is distinct from simpler phenylboronic acids, as the benzamide moiety provides hydrogen-bond donor/acceptor capacity and the methylene spacer introduces conformational flexibility, both of which are critical for molecular recognition in enzyme inhibition and targeted synthesis applications [1]. The compound is commercially available at ≥98% purity for pharmaceutical R&D and chemical biology workflows .

Why 4-[(Phenylformamido)methyl]phenylboronic Acid Cannot Be Replaced by Generic Phenylboronic Acid or Simple 4-Substituted Analogs


Generic phenylboronic acid (PhB(OH)₂) and common 4-substituted analogs (e.g., 4-methyl, 4-carboxy) lack the benzamidomethyl side chain that provides three critical structural features simultaneously: (i) an additional hydrogen-bond donor (N-H), (ii) a hydrogen-bond acceptor (C=O), and (iii) a flexible methylene linker that decouples the benzamide pharmacophore from the boronic acid binding warhead [1][2]. This combination is essential for achieving both binding affinity and selectivity in serine amidohydrolase and β-lactamase active sites, where the amide side chain engages a recognition pocket while the boronic acid forms a reversible covalent bond with the catalytic serine [1]. Simple substitution with 4-carbamoylphenylboronic acid eliminates the methylene spacer, locking the amide in a conformationally restricted geometry that may not optimally access the enzyme binding cleft [3]. The quantitative evidence below demonstrates that these structural differences translate into measurable physicochemical property shifts that impact molecular recognition, solubility, and formulation behavior.

4-[(Phenylformamido)methyl]phenylboronic Acid: Head-to-Head Physicochemical Differentiation Against Closest Analogs


Boronic Acid pKa: Modulation of Lewis Acidity and pH-Dependent Binding

The target compound exhibits a computed boronic acid pKa of 8.75, which is 0.08 log units lower (more acidic) than unsubstituted phenylboronic acid (pKa 8.83) and 0.15 units higher (less acidic) than the directly attached 4-carbamoylphenylboronic acid (pKa 8.60) [1][2][3]. This intermediate acidity reflects the electron-withdrawing effect of the benzamidomethyl substituent transmitted through the methylene spacer. In the context of enzyme inhibition, boronic acids with pKa values closer to physiological pH (7.4) exhibit a higher fraction of the tetrahedral, nucleophile-reactive boronate species at the active site, a prerequisite for effective serine hydrolase inhibition [4].

Boronic acid pKa Lewis acidity pH-dependent binding Physicochemical profiling

Lipophilicity (LogD₇.₄): Balancing Membrane Permeability and Aqueous Solubility

At pH 7.4, the target compound has a computed LogD of 0.46, substantially higher than both the direct amide analog 4-carbamoylphenylboronic acid (LogD 0.26) and the amine precursor 4-(aminomethyl)phenylboronic acid (LogP -0.47) [1][2]. The increased lipophilicity arises from the phenyl ring of the benzamide group and the methylene linker, which together add approximately 0.20–0.93 log units relative to the comparators. This LogD value falls within the optimal range (0–3) for passive membrane permeability, as defined by Lipinski's Rule of Five, and is markedly superior to the highly polar amine analog which may suffer from poor cellular uptake [3].

LogD Lipophilicity Membrane permeability Drug-likeness

Hydrogen Bond Donor/Acceptor Capacity: Enhanced Molecular Recognition Potential

The benzamidomethyl side chain elevates the hydrogen bond donor count from 2 (phenylboronic acid) to 3, and hydrogen bond acceptor count from 2 to 3, relative to unsubstituted phenylboronic acid [1][2]. This increase is functionally significant: the additional amide N-H donor and C=O acceptor enable the compound to engage in bidentate hydrogen bond interactions with protein backbone and side-chain residues, as demonstrated crystallographically for related amidomethylboronic acids bound to penicillin-binding proteins, where the amide side chain forms specific hydrogen bonds within the enzyme active site [3]. The directly attached 4-carbamoylphenylboronic acid shares the same donor/acceptor counts but lacks the conformational freedom to optimally orient these groups.

Hydrogen bonding Molecular recognition Enzyme inhibition Drug design

Topological Polar Surface Area and Rotatable Bonds: Differentiated Conformational and Solubility Profile

The target compound has a computed TPSA of 69.56 Ų, which is identical to the 4-carbamoylphenylboronic acid (69.56 Ų) but 3.08 Ų higher than 4-(aminomethyl)phenylboronic acid (66.48 Ų), primarily due to the additional carbonyl oxygen in the benzamide group [1][2]. TPSA values below 140 Ų are associated with good oral bioavailability potential, placing this compound well within the favorable range [3]. More critically, the compound has 3 rotatable bonds, compared to 2 for 4-carbamoylphenylboronic acid, reflecting the additional degree of conformational freedom provided by the methylene spacer between the phenyl ring and the amide group [1][4].

TPSA Rotatable bonds Oral bioavailability Physicochemical profiling

Class-Level Enzyme Inhibition: Amidomethylboronic Acid Scaffold Validated Against Penicillin-Binding Proteins

Although direct IC₅₀ data for the target compound is not available in the public domain, the benzamidomethylboronic acid scaffold has been rigorously validated. A closely related analog, (2,6-dimethoxybenzamido)methylboronic acid, inhibits the Actinomadura sp. R39 DD-peptidase with an IC₅₀ of 1.3 μM [1]. Crystallographic studies of four amidomethylboronic acids complexed with R39 confirm that the boronic acid forms a tetrahedral adduct with the catalytic serine, while the amide side chain occupies a defined binding pocket via specific hydrogen bonds [2]. The target compound, with its benzamide (phenylformamido) group, is structurally pre-organized to engage the same binding mode, and the para-substitution on the phenylboronic acid positions the boron center for optimal nucleophilic attack by the active-site serine [3].

Penicillin-binding protein Serine amidohydrolase β-Lactamase inhibition Antimicrobial resistance

Where 4-[(Phenylformamido)methyl]phenylboronic Acid Delivers Differentiated Value: Evidence-Backed Application Scenarios


Fragment-Based Lead Discovery Targeting Serine Amidohydrolases and β-Lactamases

The compound's benzamidomethyl scaffold has been crystallographically validated in penicillin-binding protein active sites, where the amide side chain forms specific hydrogen bonds with the protein backbone and the boronic acid warhead forms a reversible covalent adduct with the catalytic serine [1]. With three hydrogen bond donors and three acceptors, combined with conformational flexibility from the methylene spacer, this compound is an ideal fragment for structure-based design of novel β-lactamase inhibitors to combat antimicrobial resistance. Its LogD₇.₄ of 0.46 supports adequate solubility for biochemical screening while maintaining sufficient lipophilicity for binding pocket occupancy [2].

Building Block for PROTAC and Bifunctional Degrader Synthesis

The para-boronic acid handle enables Suzuki-Miyaura cross-coupling to install diverse warheads, linkers, or E3 ligase ligands, while the benzamide moiety can serve as a recognition element for target protein engagement . The compound's TPSA of 69.56 Ų, well below the 140 Ų oral bioavailability threshold, makes it a favorable starting point for constructing PROTAC molecules that must ultimately comply with drug-like property space. The methylene spacer provides the conformational freedom necessary for the degrader to form a productive ternary complex [3].

Chemical Probe Development for Diol-Containing Biomolecule Sensing

The boronic acid group (pKa 8.75) is optimally positioned for reversible binding to cis-diol motifs found in glycoproteins, RNA, and bacterial cell wall components at physiological pH, where a significant fraction of the boronate anion exists [4]. Unlike generic phenylboronic acid, the benzamide moiety enables secondary interactions that can enhance binding selectivity for specific diol-containing targets. The compound's three rotatable bonds allow the benzamide group to engage adjacent recognition sites on the target biomolecule [5].

Scaffold for Targeted Covalent Inhibitor (TCI) Optimization

The boronic acid warhead forms a reversible covalent bond with active-site serine residues, as demonstrated for the amidomethylboronic acid class against DD-peptidase R39 (IC₅₀ = 1.3 μM for the closest analog) [6]. The benzamide (phenylformamido) group can be systematically varied to optimize potency and selectivity across different serine hydrolase targets, while the para-substituted phenyl ring provides a rigid scaffold that maintains the boron center in the correct geometry for nucleophilic attack. This compound serves as a privileged core for medicinal chemistry optimization campaigns [7].

Quote Request

Request a Quote for {4-[(Phenylformamido)methyl]phenyl}boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.